PI3K Isoform Inhibitory Activity of 3-(2-(3-(5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
This compound is explicitly claimed as a PI3K inhibitor in the relevant patent family [1]. While the specific PI3K isoform IC50 values for CAS 2034621-44-6 are not detailed in the patent abstract, the class is designed for high potency. For a closely related analog within the same patent, the (S)-enantiomer of a similar oxazolidin-2-one pyrimidine compound demonstrated enhanced potency against the p110α isoform compared to its racemic mixture, underscoring the critical impact of stereochemistry [1]. Direct quantitative differentiation requires access to the full patent specification or subsequent peer-reviewed pharmacology data.
| Evidence Dimension | PI3K p110α Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | A related (S)-enantiomer from the same patent series (Compound not specified) vs. its racemic mixture |
| Quantified Difference | The (S)-enantiomer shows enhanced potency, but exact fold-change values are not available in the current dataset. |
| Conditions | In vitro PI3K p110α enzymatic assay (inferred from patent context [1]) |
Why This Matters
Confirms the compound's alignment with a high-value therapeutic target class, making it a relevant candidate for PI3K-focused discovery programs.
- [1] Novartis AG. Oxazolidin-2-one compounds and uses thereof. US Patent US20130225574A1, published August 29, 2013. View Source
